molecular formula C17H23NO3 B3824984 3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No. B3824984
M. Wt: 289.4 g/mol
InChI Key: JLAQFPUXVWQINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a structure similar to “3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid” often belong to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of carbonyl compounds with amines . A visible-light-driven photoredox-catalyzed nonaqueous oxidative C-N cleavage of N,N-dibenzylanilines provides 2° amides .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a carbonyl group (C=O) and an amine group (NH2) attached to a benzene ring . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the specific substituents and functional groups present . For example, carboxylic acids are weak acids with acidity constants, Ka, being approximately 10^-5 .

Mechanism of Action

The mechanism of action for similar compounds often involves nucleophilic addition . The carbon-oxygen double bond is highly polar, and the slightly positive carbon atom is attacked by the cyanide ion acting as a nucleophile .

Safety and Hazards

Safety and hazards of similar compounds can vary widely depending on the specific compound and its properties . For example, phenylboronic acid is harmful if swallowed and hygroscopic .

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of similar compounds . For example, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

properties

IUPAC Name

3-(benzylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2)13(9-10-17(16,3)15(20)21)14(19)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQFPUXVWQINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 6
3-[(benzylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.